(2-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a piperidine ring attached to a phenyl group substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-iodobenzoyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The phenyl ring can participate in various oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Reduced forms of the phenyl ring or the piperidine ring.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological systems due to its unique chemical properties.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Modification: Used to modify the properties of materials for specific industrial applications.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
- (2-Bromo-5-fluoro-4-iodophenyl)(piperidin-1-yl)methanone
- (2-Fluoro-5-iodophenyl)(piperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of both fluorine and iodine atoms in (2-Fluoro-4-iodophenyl)(piperidin-1-yl)methanone provides unique electronic and steric properties that can enhance its reactivity and binding affinity compared to similar compounds.
- Reactivity: The specific positions of the substituents on the phenyl ring can influence the compound’s reactivity in chemical reactions.
Properties
IUPAC Name |
(2-fluoro-4-iodophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FINO/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVUGROIBCXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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